![molecular formula C8H5N3O5S B2932257 2-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)sulfanyl]acetic acid CAS No. 799256-28-3](/img/structure/B2932257.png)
2-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)sulfanyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Determination of Sulfhydryl Groups
2-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)sulfanyl]acetic acid has been used in the determination of sulfhydryl groups in biological materials. Ellman's reagent, a derivative of this compound, is notable for its application in biochemistry for measuring free thiol groups in solution (Ellman, 1959).
Fluorescent Probes for Hydrogen Sulfide
This compound forms the basis for the development of fluorescent probes targeting hydrogen sulfide (H2S) in living systems. These probes are designed to react selectively with H2S, enabling the investigation of its biological functions and roles in pathology (Pak et al., 2016); (Wang, Lv, & Guo, 2017).
Inhibitory Activity Against Enzymes
Derivatives of 2-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)sulfanyl]acetic acid have been synthesized as inhibitors of human alkaline phosphatase (ALP), an enzyme implicated in various physiological and pathological processes. These derivatives demonstrate significant inhibitory activity, which is valuable for therapeutic applications (Iqbal et al., 2019).
Mechanism of Action
Target of Action
Similar compounds, such as nitro-benzoxadiazole (nbd) compounds, have been found to enhance the tyrosine phosphorylation of the epidermal growth factor receptor (egfr) in cancer cells .
Mode of Action
Nbd compounds, which are structurally similar, bind to the dimerization domain of egfr, generating stable dimers and providing allosteric activation of the receptor . This suggests that 2-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)sulfanyl]acetic acid may have a similar mode of action.
Biochemical Pathways
Nbd compounds have been found to trigger downstream signaling pathways of egfr and other receptor tyrosine kinases in cancer cells . This suggests that 2-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)sulfanyl]acetic acid may affect similar pathways.
Result of Action
Nbd compounds have been found to enhance tyrosine phosphorylation of egfr, thereby triggering downstream signaling pathways . This suggests that 2-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)sulfanyl]acetic acid may have similar effects.
properties
IUPAC Name |
2-[(4-nitro-2,1,3-benzoxadiazol-5-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O5S/c12-6(13)3-17-5-2-1-4-7(10-16-9-4)8(5)11(14)15/h1-2H,3H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCLGEKUBRYEQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C(=C1SCC(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)sulfanyl]acetic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.